molecular formula C10H18N2O5 B15320432 2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid

2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid

Cat. No.: B15320432
M. Wt: 246.26 g/mol
InChI Key: QHBRYGLGBCQKDK-UHFFFAOYSA-N
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Description

This compound is a tert-butoxycarbonyl (Boc)-protected amino acid derivative, widely used in peptide synthesis as a building block. Its structure includes a Boc group attached to a propanamide chain, which is further linked to an acetic acid moiety. The Boc group serves as a temporary protective group for amines, enabling selective deprotection during solid-phase peptide synthesis (SPPS) . Typical purity for such research-grade compounds is ≥95%, as seen in commercial catalogs .

Properties

Molecular Formula

C10H18N2O5

Molecular Weight

246.26 g/mol

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]acetic acid

InChI

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)11-5-4-7(13)12-6-8(14)15/h4-6H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)

InChI Key

QHBRYGLGBCQKDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The Boc group can be oxidized under specific conditions.

    Reduction: Reduction reactions can be used to modify the compound’s structure.

    Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, sodium borohydride for reduction, and various bases and acids for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with TFA results in the removal of the Boc group, yielding the free amine .

Scientific Research Applications

2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid involves the stabilization of the amine group through the Boc protecting group. The Boc group is cleaved under acidic conditions, resulting in the formation of a carbocation intermediate, which is then stabilized by elimination reactions . This mechanism allows for the selective protection and deprotection of amine groups during multi-step synthesis processes.

Comparison with Similar Compounds

Key Structural Variations

The compound is compared to analogs based on substituents, protective groups, and backbone modifications:

Compound Name (CAS No.) Molecular Formula Key Features Purity Applications Reference
2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid (Not explicitly listed) Likely C₁₄H₂₃N₃O₅ Boc-protected propanamido-acetic acid chain ≥95% Peptide synthesis intermediates
(S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid (28782-78-7) C₁₀H₁₈N₂O₅ Shorter backbone (propanamido vs. acetic acid); stereospecific (S-configuration) 95% SPPS, chiral building blocks
2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid C₂₂H₂₃N₃O₄ Pyridine ring substituent; increased hydrophobicity 95% Medicinal chemistry (kinase inhibitors)
TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID (28044-77-1) C₁₄H₁₉NO₄ Aromatic p-tolyl group; enhanced π-π stacking potential 95% Bioconjugation, crystallography studies
[(Benzyloxy)carbonyl]-L-tryptophylglycine (Not provided) C₂₂H₂₃N₃O₅ Benzyloxycarbonyl (Z) group; indole moiety N/A Fluorescent peptide probes

Functional and Application Differences

  • Protective Group Stability: The Boc group (tert-butoxycarbonyl) in the target compound is acid-labile, enabling removal under mild acidic conditions (e.g., trifluoroacetic acid). In contrast, benzyloxycarbonyl (Z) groups () require harsher hydrogenolysis conditions .
  • Solubility and Reactivity :
    The pyridinyl and p-tolyl derivatives () exhibit lower aqueous solubility due to aromatic/hydrophobic substituents, making them suited for organic-phase reactions. The indole-containing analog () is prone to oxidation but useful in fluorescence-based applications .

Research Findings

  • Synthetic Utility : Boc-protected derivatives are preferred in SPPS for their orthogonal protection strategies, minimizing side reactions during elongation .
  • Thermal Stability : Boc groups degrade at ~150°C, whereas Z groups are stable up to 200°C but incompatible with catalytic hydrogenation environments .
  • Biological Relevance : Pyridine- and indole-containing analogs show promise in drug discovery (e.g., kinase inhibitors, receptor antagonists) due to their heterocyclic pharmacophores .

Biological Activity

2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid, also known by its IUPAC name, is a compound with significant potential in biological applications. This article explores its biological activity, synthesis, and implications for medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula : C24H28N2O6
  • Molecular Weight : 440.5 g/mol
  • CAS Number : 81672-17-5
  • Purity : 97%

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during reactions.

Research indicates that compounds like this compound can influence various biological pathways. The presence of the Boc group suggests potential applications in peptide synthesis, where it can facilitate the formation of peptide bonds while protecting sensitive functional groups.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective binding to specific protein targets, potentially modulating their activity. For instance, the compound has been evaluated for its ability to induce acetylation in proteins, which is crucial for regulating various cellular processes, including gene expression and signal transduction pathways .

Comparative Biological Activity Data

Compound NameActivityReference
This compoundInduces targeted acetylation
AceTAG-1Dose-dependent acetylation
HSET InhibitorsMicromolar inhibition of cancer cell proliferation

Case Study 1: Targeted Acetylation

In a study examining the effects of AceTAG compounds on histone acetylation, it was found that treatment with this compound resulted in significant increases in acetylation levels at specific lysine residues. This suggests that the compound may be useful in epigenetic modulation therapies .

Case Study 2: Cancer Cell Proliferation

Another research project focused on the inhibition of HSET (KIFC1), a motor protein critical for cancer cell survival. Compounds related to this compound showed promising results in reducing cell viability in centrosome-amplified cancer cells, indicating potential therapeutic applications in oncology .

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